molecular formula C18H28N4 B1418257 N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1171500-61-0

N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No. B1418257
M. Wt: 300.4 g/mol
InChI Key: ZRDBXFSTCZIHPP-UHFFFAOYSA-N
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Description

The compound “N-(tert-Butyl)-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, a quaternary carbon atom. The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a quinoxaline moiety, which is a bicyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the tert-butyl group, and the formation of the quinoxaline ring. The exact synthetic route would depend on the starting materials and the specific conditions used .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The amine group could participate in various reactions, such as alkylation, acylation, and condensation reactions. The quinoxaline moiety could also undergo various transformations, depending on the reaction conditions .

Scientific Research Applications

Synthesis Techniques

  • A synthesis method for spiropiperidine derivatives, including N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, involves a multi-step procedure starting from commercially available reagents. This process is useful for creating compounds targeting GPCR (G protein-coupled receptors) (Xie et al., 2004).

Chemical Properties and Synthesis

  • Novel synthesis methods for related spiropiperidine compounds involve interactions between specific aromatic amines and 4-oxopiperidines, yielding spiropyrroloquinoxalines and derivatives. This one-pot synthesis approach is notable for its simplicity and efficiency (Artico et al., 1992).

Novel Compound Formation

  • Research on N-(tert-butyl)-N-(quinoxalin-2-ylmethylene)amine, closely related to the compound , shows that flash vacuum thermolysis can be used to create imidazoazines, highlighting the potential for novel compound formation through specific chemical processes (Justyna et al., 2017).

Application in Antibacterial Agents

  • Spiropiperidine derivatives have been synthesized and evaluated for their antibacterial activities against human pathogenic bacteria, indicating potential applications in developing new antibacterial agents (Vinoth et al., 2021).

Application in Metal-Free Organic Synthesis

  • The compound and its derivatives have potential applications in metal-free organic synthesis, as demonstrated in the formation of 3-aminoquinoxalinones. This process showcases the utility of such compounds in versatile and functional group tolerant reactions (Gupta et al., 2017).

Novel Hybrid Spiroheterocycles Synthesis

  • Research has explored the synthesis of novel hybrid spiroheterocycles involving spiropiperidine structures, achieved through 1,3-dipolar cycloaddition reactions. This indicates the compound's relevance in creating structurally complex and potentially biologically active molecules (Rajesh et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to minimize any potential risks .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing any potential side effects. If it’s intended to be used in materials science, future research could focus on exploring its properties and potential applications .

properties

IUPAC Name

N-tert-butyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4/c1-12-10-14-15(11-13(12)2)21-18(6-8-19-9-7-18)16(20-14)22-17(3,4)5/h10-11,19,21H,6-9H2,1-5H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDBXFSTCZIHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC(C)(C)C)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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